An In-Depth Technical Guide to (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride: A Cornerstone Chiral Building Block
An In-Depth Technical Guide to (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride: A Cornerstone Chiral Building Block
Abstract
This technical guide provides a comprehensive analysis of (S)-benzyl 3-benzylpiperazine-1-carboxylate hydrochloride, a pivotal chiral intermediate in modern medicinal chemistry. We will dissect its structural and physicochemical properties, present a detailed, rationalized synthetic protocol, and outline a robust framework for its analytical characterization and quality control. Furthermore, this guide explores its strategic application in drug discovery as a versatile scaffold for creating complex molecular architectures. The content herein is curated for researchers, scientists, and drug development professionals, blending theoretical principles with practical, field-proven insights to support the synthesis and utilization of this high-value compound.
Introduction: The Strategic Value of Chiral Piperazines
The piperazine ring is one of the most ubiquitous heterocyclic scaffolds found in biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from a unique combination of attributes: the two nitrogen atoms provide handles for molecular derivatization, improve aqueous solubility and pharmacokinetic profiles, and can engage in crucial hydrogen bonding interactions with biological targets.[1][2]
When a substituent is introduced on the piperazine ring, as in the case of a 3-benzyl group, a stereocenter is created. The precise control of this stereochemistry is paramount in drug development, as enantiomers of a chiral drug often exhibit profoundly different pharmacological, toxicological, and metabolic properties. The synthesis of enantiomerically pure substituted piperazines is therefore a critical challenge and a significant area of research.[3][4] (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride emerges as a sophisticated solution, offering a pre-formed, stereochemically defined core. The benzyloxycarbonyl (Cbz) group at the N-1 position and the benzyl group at the C-3 position provide orthogonal handles for synthesis, while the hydrochloride salt at the N-4 position enhances stability and handling characteristics.
Structural Elucidation and Physicochemical Properties
The structure of (S)-benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is defined by several key features: a piperazine core, a chiral center at the C-3 position with (S)-configuration, a benzyl substituent at C-3, a benzyloxycarbonyl (Cbz) protecting group at N-1, and a hydrochloride salt at the N-4 nitrogen.
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Piperazine Ring: A six-membered saturated heterocycle providing the foundational scaffold.
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C-3 (S)-Chiral Center: The stereogenic carbon bearing the benzyl group, dictating the molecule's three-dimensional orientation.
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N-1 Benzyloxycarbonyl (Cbz) Group: A robust protecting group that deactivates the N-1 nitrogen, preventing undesired side reactions. It can be selectively removed under specific conditions (e.g., hydrogenolysis), which is crucial for subsequent synthetic steps.
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N-4 Amine Hydrochloride: The unprotected secondary amine is protonated by HCl, forming a stable, crystalline, and less hygroscopic salt, which simplifies handling and purification.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (3S)-3-benzyl-1-(phenylmethyl) piperazine-1-carboxylate;hydrochloride | |
| Molecular Formula | C₁₉H₂₃ClN₂O₂ | [5] |
| Molecular Weight | 362.85 g/mol | [5] |
| CAS Number | Not available for the specific (S)-isomer hydrochloride. Parent Cbz-protected base is 31166-44-6. | [6] |
| Appearance | White to off-white crystalline solid (Expected) | |
| Solubility | Soluble in water, methanol. Insoluble in non-polar solvents like hexane. | [7] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure piperazines is a non-trivial task.[3][4][8] A robust and scalable strategy for preparing the title compound begins with a readily available chiral starting material to ensure absolute stereochemical control. The following protocol is based on established chemical principles, starting from (S)-Phenylalanine.
Causality in Experimental Design:
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Starting Material: (S)-Phenylalanine is selected as it provides the desired stereocenter at the alpha-carbon, which will become the C-3 position of the piperazine ring.
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Protection Strategy: The use of two distinct, orthogonal protecting groups (Boc and Cbz) is a cornerstone of this synthesis. The Boc group is used temporarily and is removed under acidic conditions, while the Cbz group at N-1 remains until a later stage, allowing for selective manipulation of the N-4 position.
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Cyclization: The key ring-forming step is an intramolecular reductive amination. This is a high-yielding and clean reaction that forms the piperazine ring without racemizing the adjacent chiral center.
Experimental Protocol: Synthesis of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride
Step 1: N-Boc Protection of (S)-Phenylalanine
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Suspend (S)-Phenylalanine (1.0 eq) in a 1:1 mixture of Dioxane and Water.
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Cool the mixture to 0 °C in an ice bath.
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Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) followed by the dropwise addition of 1M Sodium Hydroxide solution to maintain a pH of 9-10.
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Stir the reaction at room temperature for 12 hours until the starting material is consumed (monitored by TLC).
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Acidify the aqueous solution to pH 2-3 with 1M HCl and extract with Ethyl Acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-(S)-Phe-OH as a white solid.
Step 2: Amide Coupling
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Dissolve Boc-(S)-Phe-OH (1.0 eq) in Dichloromethane (DCM).
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Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and a tertiary amine base like Triethylamine (2.5 eq).
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Cool to 0 °C and add a coupling reagent such as EDC·HCl (1.2 eq) and HOBt (1.2 eq).
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Allow the reaction to warm to room temperature and stir for 16 hours.
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Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over Na₂SO₄ and concentrate to afford the Weinreb amide.
Step 3: Reduction to Aldehyde
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Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
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Add Lithium Aluminum Hydride (LiAlH₄, 1.2 eq) solution dropwise.
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Stir for 1 hour at -78 °C, then quench carefully by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).
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Filter the resulting suspension through Celite and concentrate the filtrate to yield the crude Boc-protected amino aldehyde. Use immediately in the next step.
Step 4: Reductive Amination and Cbz Protection
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Dissolve the crude aldehyde (1.0 eq) and N-Cbz-aminoacetaldehyde (1.1 eq) in DCM.
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Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
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Stir at room temperature for 12 hours.
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Quench with saturated NaHCO₃ and extract with DCM.
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Dry the organic layer and concentrate. The resulting diamine is taken to the next step without further purification.
Step 5: Boc Deprotection and Cyclization
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Dissolve the crude product from Step 4 in DCM and add Trifluoroacetic Acid (TFA, 10 eq) at 0 °C.
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Stir at room temperature for 2 hours.
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Concentrate under reduced pressure, re-dissolve in a solvent like Methanol, and add a base (e.g., K₂CO₃) to neutralize the TFA salt and induce intramolecular cyclization to form the piperazinone.
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Purify by column chromatography.
Step 6: Piperazinone Reduction
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Dissolve the piperazinone (1.0 eq) in anhydrous THF under nitrogen.
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Cool to 0 °C and add a reducing agent like Borane-THF complex (BH₃·THF, 2.5 eq).
-
Reflux the mixture for 4 hours.
-
Cool to 0 °C and quench by slow addition of Methanol, followed by 6M HCl.
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Reflux for another hour, then cool and basify with NaOH solution.
-
Extract with Ethyl Acetate, dry, and concentrate to yield (S)-Benzyl 3-benzylpiperazine-1-carboxylate.
Step 7: Hydrochloride Salt Formation
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Dissolve the purified free base from Step 6 in a minimal amount of a suitable solvent like Ethyl Acetate or Diethyl Ether.
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Add a solution of HCl in Diethyl Ether (1.1 eq) dropwise with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold Diethyl Ether, and dry under vacuum.
Caption: Synthetic workflow for the target compound.
Analytical Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation. The identity, purity, and stereochemical integrity of the final compound must be unequivocally established.
Step-by-Step Analytical Workflow
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Sample Preparation: Dissolve an accurately weighed sample of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR analysis. For MS and HPLC, prepare dilute solutions in Methanol or Acetonitrile/Water.
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¹H NMR Spectroscopy: Confirm the presence of all expected protons and their integrations. Key signals include the aromatic protons from the two benzyl groups, the CH₂ and CH protons of the piperazine ring, and the characteristic benzylic CH₂ protons.
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¹³C NMR Spectroscopy: Verify the number of unique carbon atoms. Look for the carbonyl carbon of the Cbz group (~155 ppm), aromatic carbons (120-140 ppm), and the aliphatic carbons of the piperazine ring.
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Mass Spectrometry (ESI-MS): Run in positive ion mode. The primary observation should be the molecular ion of the free base [M+H]⁺.
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Chiral HPLC/SFC: This is the most critical analysis to determine enantiomeric purity. Use a suitable chiral stationary phase (e.g., Chiralpak® series) with an appropriate mobile phase (e.g., Hexane/Isopropanol or CO₂/Methanol). The goal is to achieve baseline separation of the (S) and (R) enantiomers and integrate the peaks to calculate the enantiomeric excess (e.e.). A result of >99% e.e. is typically required.
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FTIR Spectroscopy: Identify characteristic functional group vibrations, such as the C=O stretch of the carbamate (~1690 cm⁻¹), N-H stretches of the ammonium salt (~2400-2700 cm⁻¹, broad), and aromatic C-H stretches (~3030 cm⁻¹).
Table 2: Expected Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Aromatic (7.2-7.5 ppm), Benzylic CH₂ (4.5-5.2 ppm), Piperazine ring protons (2.8-4.2 ppm) |
| ESI-MS | [M+H]⁺ (Free Base) | m/z = 325.19 |
| Chiral HPLC | Enantiomeric Excess | > 99% |
| FTIR | Key Peaks (cm⁻¹) | ~1690 (C=O), ~2500 (N⁺-H), ~3030 (Ar C-H) |
Application in Drug Discovery: A Versatile Scaffold
(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value chiral building block. Its structure is designed for efficient use in the synthesis of more complex drug candidates.
The primary application involves the deprotection of the Cbz group at N-1 and/or functionalization of the N-4 nitrogen. The N-4 nitrogen, present as a secondary amine in the free base, is a nucleophile that can be readily elaborated through various reactions:
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Reductive Amination: Reaction with aldehydes or ketones to install diverse substituents.
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Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides or sulfonamides.
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Buchwald-Hartwig or Ullmann Coupling: Palladium- or Copper-catalyzed cross-coupling with aryl or heteroaryl halides to introduce aromatic moieties.[1]
This versatility allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The pre-installed C-3 benzyl group and its defined stereochemistry serve as a constant structural anchor while modifications are made elsewhere.
Caption: Scaffold-based drug discovery workflow.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety.
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Hazard Identification: The parent compound, benzyl piperazine-1-carboxylate, is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] The hydrochloride salt should be handled with similar precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
Conclusion
(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its design embodies key principles of modern organic synthesis: stereochemical control, orthogonal protection, and scaffold-based diversification. By providing a reliable and versatile chiral building block, it enables medicinal chemists to efficiently explore chemical space and optimize the properties of next-generation therapeutics. Understanding its synthesis, characterization, and application is essential for any research professional working at the forefront of pharmaceutical development.
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